

Pharmacokinetic Profile of NP10679: A Cross-Species Comparison

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Compound of Interest

Compound Name: NP10679

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of **NP10679**, a selective, pH-dependent GluN2B subunit-specific N-methyl-D-aspartate (NMDA) receptor inhibitor. The available data from preclinical species and human clinical trials are summarized to facilitate an understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics across different biological systems.

NP10679 is under investigation for its therapeutic potential in neurological disorders. Understanding its pharmacokinetic profile is crucial for dose selection and predicting its behavior in humans. This guide synthesizes the currently available non-clinical and clinical data.

Comparative Pharmacokinetic Parameters

While comprehensive quantitative pharmacokinetic data for **NP10679** in preclinical species such as mice, rats, and dogs are not publicly available in detail, the following table summarizes the key known parameters across different species.

Parameter	Mouse	Rat	Dog	Human	Source
Oral Bioavailability (F%)	76%	Data not available	Data not available	Data not available	[1]
Plasma Protein Binding	97.4 - 99.0%	97.4 - 99.0%	97.4 - 99.0%	97.4 - 99.0%	[1]
Terminal Half-life ($t_{1/2}$)	Data not available	Data not available	Data not available	~20 hours	[1]
Brain-to-Plasma Ratio	1.3 - 2.6	Data not available	Data not available	Data not available	[1]
In Vitro Hepatic Microsomal Half-life	> 2 hours	> 2 hours	> 2 hours	> 2 hours	[1]

Note: The in vitro metabolic stability of **NP10679** appears to be consistent across species, suggesting a potentially low clearance rate.[\[1\]](#) The high plasma protein binding is also a consistent finding across all tested species.[\[1\]](#) In humans, the pharmacokinetic profile of **NP10679** has been shown to be dose-linear.[\[1\]](#)

Experimental Protocols

Bioanalytical Method for Plasma Concentration Determination

The quantification of **NP10679** in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[1\]](#)

- Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile.
- Internal Standard: A deuterated analog of **NP10679** is used as the internal standard to ensure accuracy and precision.

- **Detection:** The analysis is carried out using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- **Method Validation:** The assay has been validated for its precision, accuracy, and recovery. The intra-run and inter-run precision are within acceptable limits, and the recovery of **NP10679** from plasma is high.

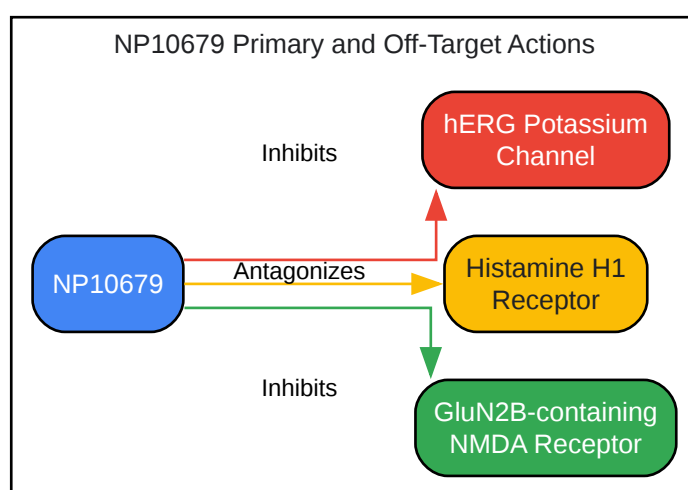
Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[1]

Mechanism of Action and Experimental Workflow

Signaling Pathway of **NP10679**

NP10679 is a selective inhibitor of the GluN2B subunit of the NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological disorders. **NP10679**'s inhibitory action is pH-dependent, showing higher potency in acidic conditions often associated with ischemic tissues.[1] It also exhibits off-target activity as a histamine H1 antagonist and a hERG channel inhibitor.

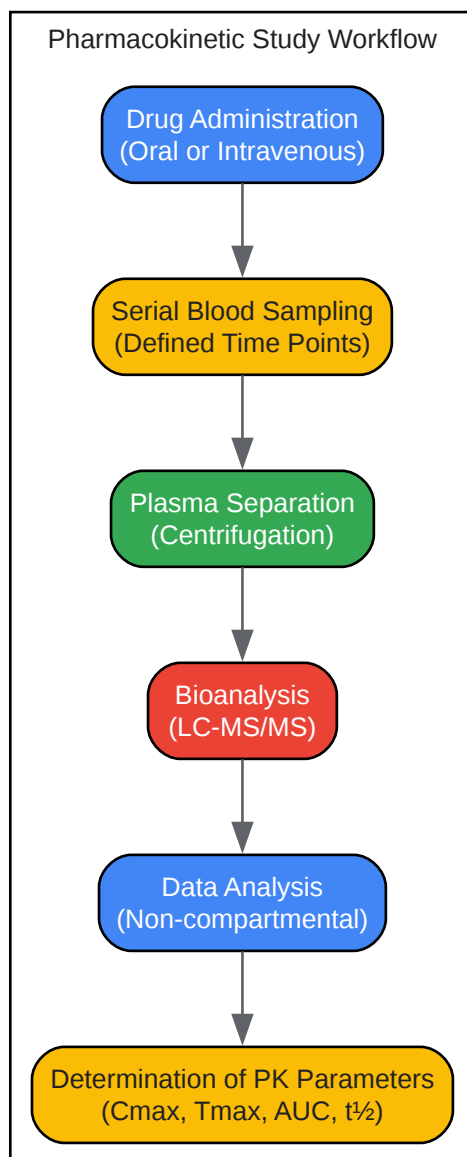


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NP10679 Mechanism of Action

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study, from drug administration to data analysis.



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Pharmacokinetic Study Workflow

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References

- 1. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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